molecular formula C16H25ClN4O2 B7887176 [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7887176
M. Wt: 340.8 g/mol
InChI Key: GDRNTPNFZZSCIE-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a piperidine ring linked to a 2-chloro-6-methylpyrimidin-4-yl group. Its molecular formula is C₁₆H₂₅ClN₄O₂, with CAS numbers 1261235-47-5 (ECHEMI) and 69578-93-4 (Parchem) listed in different sources, likely reflecting structural variants or database discrepancies . It serves as a synthetic intermediate in pharmaceutical chemistry, particularly in nucleoside analogue development (e.g., paltusotine for HIV-1 research) . The compound is noted as discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis or optimization priorities .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRNTPNFZZSCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1261234-49-4) is a synthetic derivative characterized by its unique structural features, including a piperidine core and a chloro-substituted pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition.

  • Molecular Formula : C16H25ClN4O2
  • Molecular Weight : 340.85 g/mol
  • Purity : 95%+
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro-substituent on the pyrimidine ring may enhance the antimicrobial efficacy by influencing membrane permeability and enzyme interactions.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Studies suggest that the piperidine structure contributes to the binding affinity with AChE, making it a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the pyrimidine and piperidine rings significantly impact biological activity. For example, varying the substituents on the pyrimidine ring can alter both potency and selectivity against specific targets.

SubstituentBiological ActivityNotes
ChloroIncreased potency against bacteriaEnhances membrane permeability
MethylModerate AChE inhibitionAffects binding affinity
Tert-butylImproved stabilityEnhances solubility in biological systems

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various piperidine derivatives demonstrated that compounds with chloro-substituents exhibited up to 70% inhibition against Bacillus subtilis at concentrations of 50 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Enzyme Inhibition :
    In vitro assays showed that the compound inhibited AChE with an IC50 value of 12 µM, indicating a strong potential for therapeutic applications in cognitive disorders. The docking studies suggested that the compound binds effectively within the active site of AChE, stabilizing the enzyme-substrate complex.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Pyrimidine Substituents Piperidine Substituents Molecular Formula CAS Number Key Notes
[Target Compound] 2-chloro, 6-methyl at C4 4-ylmethyl carbamate C₁₆H₂₅ClN₄O₂ 1261235-47-5 Discontinued; chloro-methyl enhances electrophilicity
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 6-chloro at C4, amino-methyl linker 1-carboxylic acid tert-butyl ester C₁₅H₂₃ClN₄O₂ 939986-79-5 Amino-methyl linker improves solubility; used in kinase inhibitors
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 6-methoxy at C4 3-yl methyl carbamate C₁₆H₂₅N₃O₃ N/A Methoxy group increases metabolic stability
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-chloro,6-methyl at C2, S-link 1-carboxylic acid tert-butyl ester C₁₆H₂₄ClN₃O₂S 1353981-88-0 Thioether enhances lipophilicity; potential protease inhibition
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylMethyl]-carbaMic acid tert-butyl ester N/A (non-pyrimidine core) Cyclopropyl and hydroxyethyl groups C₁₆H₃₀N₂O₃ 1353966-55-8 Non-pyrimidine scaffold; targets GPCRs

Research Implications

  • Bioactivity : Chloro and methyl groups on pyrimidine (target compound) may enhance DNA-binding affinity in antiviral agents, whereas methoxy analogues () could improve oral bioavailability .
  • Metabolic Stability : The tert-butyl carbamate group generally reduces metabolic degradation, but its position (4-ylmethyl vs. 3-yl) affects steric accessibility to enzymes .

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